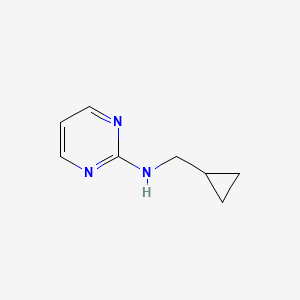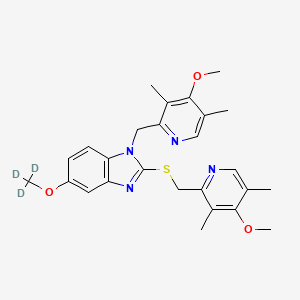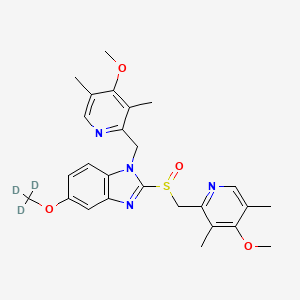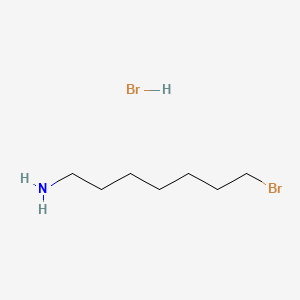
4-Nitroaniline-2,3,5,6-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitroaniline-2,3,5,6-D4 is a deuterated derivative of 4-nitroaniline, which is a yellow crystalline solid primarily used as an intermediate in the production of dyes, pigments, and pharmaceuticals . This compound bears a distinctive molecular structure, with four deuterium atoms strategically substituted within its nitroaniline framework . It plays a crucial role in various scientific applications, particularly in research involving isotope tracing, chemical kinetics, and environmental studies .
Molecular Structure Analysis
This compound has a molecular weight of 142.15 g/mol and a molecular formula of C₆H₂D₄N₂O₂ . It is an aromatic amine that contains a nitro group (-NO2) attached to the aromatic ring. The deuterium atoms in the molecule are all located on the amino group (-NH2), and are chemically equivalent to the hydrogen atoms they replace .Chemical Reactions Analysis
This compound is primarily used in the Pharmaceutical Industry and Drug Discovery . A study has shown that 4-Nitroaniline can react with nitrite ion in hydrochloric acid medium to form 4-nitrophenyldiazonium chloride, which couples with naphth-1-ol in alkaline medium to give a purple azo dye .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It is stable under normal conditions but may be reactive under certain conditions .Scientific Research Applications
Spectroscopic and Physicochemical Properties
4-Nitroaniline, also referred to as para-nitroaniline, is utilized in the synthesis of pharmaceutical drugs, gasoline, and dyes. A study by (Trivedi et al., 2015) explored the influence of biofield treatment on para-nitroaniline, revealing alterations in its spectral, physical, and thermal properties, such as changes in Fourier transform infrared (FT-IR) spectroscopy, UV-visible spectroscopy, high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and differential scanning calorimetry (DSC) results.
Atmospheric Chemistry and Pollution
Nitrophenols, including compounds like 4-nitroaniline, are significant atmospheric constituents due to their roles in atmospheric chemistry and potential as pollutants. A comprehensive review by (Harrison et al., 2005) details the occurrence, analytical detection techniques, sources, and atmospheric reactions of nitrophenols. The paper discusses the complexity of atmospheric reactions involving nitrophenols, emphasizing the need for further research to fully understand their environmental impact.
Environmental Photocatalysis
Graphitic carbon nitride (g-C3N4) is a metal-free, visible-light-responsive photocatalyst with a wide range of applications in solar energy conversion, including hydrogen production by water splitting. In the context of environmental purification and energy generation, a review by (Zhao et al., 2018) highlights the recent advancements in the design and synthesis of two-dimensional (2D) g-C3N4 and g-C3N4-based nanocomposites. The review delves into modifications of organic carbon nitrogen precursors and discusses the structures, characteristics, and applications of various 2D g-C3N4 systems.
Nitrosamines in Water Technology
Nitrosamines, including compounds like N-nitroso-4-nitroaniline, are critical in water technology due to their presence as disinfection by-products and potential health risks. A paper by (Nawrocki & Andrzejewski, 2011) provides a comprehensive overview of nitrosamines in water, addressing their occurrence, formation mechanisms, and removal strategies. The paper emphasizes the urgent need for further research to develop effective methods for mitigating the presence of nitrosamines in water systems.
Safety and Hazards
Mechanism of Action
Target of Action
4-Nitroaniline-2,3,5,6-D4 is a labelled analogue of 4-Nitroaniline
Mode of Action
It’s known that 4-nitroaniline, the compound it’s an analogue of, has a critical effect of methaemoglobin formation in humans and animals . Methaemoglobin is a form of hemoglobin that is altered such that it cannot bind oxygen, which in turn leads to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen.
Biochemical Pathways
For instance, 4-Nitroaniline is known to induce mutations in bacteria and is clastogenic to mammalian cells .
Pharmacokinetics
It’s known that 4-nitroaniline, the compound it’s an analogue of, is primarily excreted in urine .
Result of Action
4-nitroaniline, the compound it’s an analogue of, is known to cause methaemoglobin formation in humans and animals . This can lead to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen.
Action Environment
It’s known that 4-nitroaniline, the compound it’s an analogue of, is stable under normal conditions .
Biochemical Analysis
Biochemical Properties
4-Nitroaniline-2,3,5,6-D4 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways . Additionally, this compound can alter gene expression patterns, particularly those involved in detoxification and stress response . These changes in cellular metabolism can have significant implications for cell function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, particularly under conditions of high temperature or light exposure . Long-term exposure to this compound in in vitro or in vivo studies has been shown to result in cumulative effects on cellular function, including increased oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant toxic effects. For instance, high doses of this compound have been shown to cause methemoglobinemia and oxidative stress in animal models . Additionally, chronic exposure to high doses can lead to adverse effects on liver and kidney function .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its oxidative metabolism. It is metabolized by cytochrome P450 enzymes to form various metabolites, including nitroso and hydroxylamine derivatives. These metabolites can further interact with other biomolecules, leading to changes in metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, it can bind to various proteins, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by its interactions with binding proteins and other cellular components .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and mitochondria . The localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns can have significant implications for its biochemical activity and effects on cellular function.
properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMLOMAKGOJONV-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])[N+](=O)[O-])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)






![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)
![(3alpha,7E,8xi)-7-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]cholest-5-en-3-yl acetate](/img/structure/B586058.png)